Bis(2,6-dimethoxyphenyl)diselane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

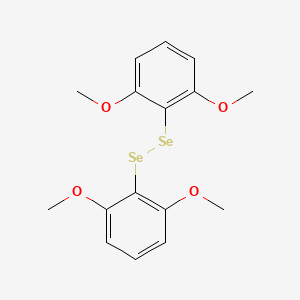

Bis(2,6-dimethoxyphenyl)diselane: is an organoselenium compound with the molecular formula C16H18O4Se2 It is characterized by the presence of two selenium atoms bonded to two 2,6-dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,6-dimethoxyphenyl)diselane typically involves the reaction of 2,6-dimethoxyphenyl lithium with selenium. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

- Preparation of 2,6-dimethoxyphenyl lithium by reacting 2,6-dimethoxyphenyl bromide with butyllithium.

- Reaction of 2,6-dimethoxyphenyl lithium with selenium to form this compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Bis(2,6-dimethoxyphenyl)diselane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form selenoxides or selenones.

Reduction: It can be reduced to form selenides.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Selenoxides or selenones.

Reduction: Selenides.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Bis(2,6-dimethoxyphenyl)diselane is an organosilicon compound featuring two 2,6-dimethoxyphenyl groups bonded to a diselane core. It belongs to the broader category of diorganyl diselenides, known for their unique chemical properties and potential biological applications.

Chemical Properties and Reactivity

This compound can undergo various chemical transformations:

- Redox Reactions: Due to the selenium-selenium bond, it can participate in redox reactions, acting as an oxidizing or reducing agent depending on the reaction conditions.

- Electrophilic Reactions: The methoxy-substituted aromatic rings can undergo electrophilic substitution reactions.

- Selenium-based Ligations: It can be used in selenium-based ligation strategies .

Applications

This compound has several potential applications:

- Catalysis: Diorganyl diselenides, including this compound, can act as selenium-based catalysts in organic transformations . Diphenyl diselenide, a related compound, has been identified as an ideal catalyst for various reactions due to its ready availability and simple synthesis .

- Biological Activities: Research indicates that compounds related to this compound exhibit various biological activities:

- Antimicrobial and antiviral activity has been observed in diphenyl diselenides, particularly against Gram-positive bacterial species, human herpes virus type 1 (HHV-1), and encephalomyocarditis virus (EMCV) .

- Nickel complexes, including Schiff base complexes, are potential candidates for antibacterial and antifungal activity .

- Interaction with Biological Molecules: Studies suggest that this compound interacts with various biological molecules, particularly proteins and enzymes.

Structural Comparison with Related Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Bis(phenyl)diselane | C12H10Se2 | Simpler structure; lacks methoxy groups |

| Bis(2-methoxyphenyl)diselane | C16H18O4Se2 | Similar methoxy substitution but different position |

| Bis(4-chlorophenyl)diselane | C12H8Cl2Se2 | Contains chlorine substituents; different reactivity profile |

| Diphenyl diselenide | C12H10Se2 | More commonly studied; serves as a benchmark for reactivity |

Mechanism of Action

The mechanism of action of bis(2,6-dimethoxyphenyl)diselane involves its ability to undergo redox reactions. Selenium atoms in the compound can cycle between different oxidation states, allowing the compound to act as an antioxidant. The molecular targets and pathways involved include the scavenging of reactive oxygen species and the protection of cellular components from oxidative damage.

Comparison with Similar Compounds

- Bis(2,4-dimethoxyphenyl)diselane

- Bis(2,6-dimethoxyphenyl)disulfide

- Bis(2,6-dimethoxyphenyl)ditelluride

Comparison: Bis(2,6-dimethoxyphenyl)diselane is unique due to the presence of selenium atoms, which impart distinct redox properties compared to sulfur or tellurium analogs. The compound’s antioxidant properties are more pronounced than those of its sulfur analogs, making it a valuable compound in research focused on oxidative stress and related diseases.

Properties

CAS No. |

138616-49-6 |

|---|---|

Molecular Formula |

C16H18O4Se2 |

Molecular Weight |

432.3 g/mol |

IUPAC Name |

2-[(2,6-dimethoxyphenyl)diselanyl]-1,3-dimethoxybenzene |

InChI |

InChI=1S/C16H18O4Se2/c1-17-11-7-5-8-12(18-2)15(11)21-22-16-13(19-3)9-6-10-14(16)20-4/h5-10H,1-4H3 |

InChI Key |

YCZKYAUXDIJAOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)[Se][Se]C2=C(C=CC=C2OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.